molecular formula C21H29N B7302564 N-(2-adamantylmethyl)-1-indan-5-yl-methanamine

N-(2-adamantylmethyl)-1-indan-5-yl-methanamine

Cat. No.: B7302564
M. Wt: 295.5 g/mol
InChI Key: DJZRGIBQESHAEV-UHFFFAOYSA-N
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Description

N-(2-adamantylmethyl)-1-indan-5-yl-methanamine is a compound that features an adamantane moiety and an indane structure. Adamantane is a tricyclic cage compound known for its stability and lipophilicity, often used in pharmaceuticals to enhance drug properties . The indane structure is a bicyclic compound that is commonly found in various bioactive molecules.

Properties

IUPAC Name

1-(2-adamantyl)-N-(2,3-dihydro-1H-inden-5-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N/c1-2-17-5-4-14(7-18(17)3-1)12-22-13-21-19-8-15-6-16(10-19)11-20(21)9-15/h4-5,7,15-16,19-22H,1-3,6,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZRGIBQESHAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CNCC3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantylmethyl)-1-indan-5-yl-methanamine typically involves the alkylation of an indane derivative with an adamantylmethyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indane, followed by the addition of the adamantylmethyl halide .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantylmethyl)-1-indan-5-yl-methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Azides or nitriles.

Mechanism of Action

The mechanism of action of N-(2-adamantylmethyl)-1-indan-5-yl-methanamine involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The indane structure may interact with various enzymes or receptors, modulating their activity and leading to the compound’s biological effects .

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